1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the beta-carboline family, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
The synthesis of 1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be achieved through a diastereoselective Pictet-Spengler cyclization reaction. This involves the condensation of tryptophan derivatives with vanillin analogs under acidic conditions . The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mast cell degranulation, thereby reducing the release of inflammatory mediators . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed pharmacological effects .
Comparison with Similar Compounds
1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives, such as:
1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: This compound has similar mast cell stabilization properties but differs in its substitution pattern on the aromatic ring.
1-(3-Methoxy-4-(octyloxy)phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: This derivative has a longer alkyl chain, which may affect its lipophilicity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)-2-tosyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: The presence of a tosyl group introduces additional steric and electronic effects, influencing the compound’s reactivity and potency.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(3-methoxy-4-propan-2-yloxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H24N2O4/c1-12(2)28-18-9-8-13(10-19(18)27-3)20-21-15(11-17(24-20)22(25)26)14-6-4-5-7-16(14)23-21/h4-10,12,17,20,23-24H,11H2,1-3H3,(H,25,26) |
InChI Key |
XSQRHECHQUSESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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